6-(3-METHOXYPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-METHOXYPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(3-METHOXYPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate triazole and thiadiazole precursors. One common method includes the cyclization of 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thiol with isopropyl bromide under reflux conditions in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(3-METHOXYPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isopropyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
6-(3-METHOXYPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 6-(3-METHOXYPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can include inhibition of DNA synthesis in cancer cells or disruption of microbial cell membranes .
Comparison with Similar Compounds
6-(3-METHOXYPHENYL)-3-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other triazolothiadiazole derivatives, such as:
- 3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3,6-Dialkylsubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C13H14N4OS |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-8(2)11-14-15-13-17(11)16-12(19-13)9-5-4-6-10(7-9)18-3/h4-8H,1-3H3 |
InChI Key |
SNCWVADQMQVFDD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.